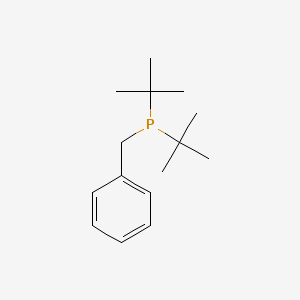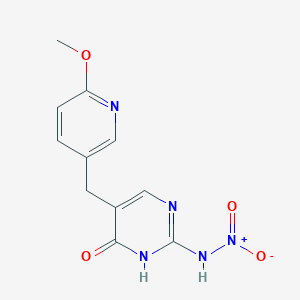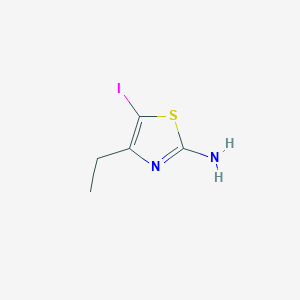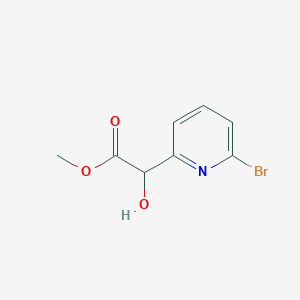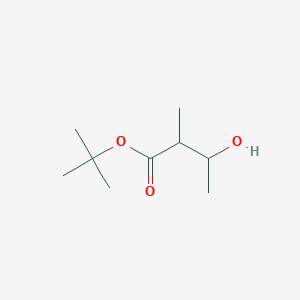![molecular formula C12H15N5O4 B8354793 methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate](/img/structure/B8354793.png)
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate
描述
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with an isobutyrylamino group and a methyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the isobutyrylamino group and the methyl ester functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-quality this compound on a commercial scale.
化学反应分析
Types of Reactions
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted purine derivatives.
科学研究应用
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate include other purine derivatives with different substituents, such as:
- 2-(Isobutyrylamino)-6(1H)-oxo-9H-purine-9-acetic acid ethyl ester
- 2-(Isobutyrylamino)-6(1H)-oxo-9H-purine-9-acetic acid propyl ester
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H15N5O4 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC 名称 |
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(2)10(19)15-12-14-9-8(11(20)16-12)13-5-17(9)4-7(18)21-3/h5-6H,4H2,1-3H3,(H2,14,15,16,19,20) |
InChI 键 |
UNIYEIUPJYEKCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
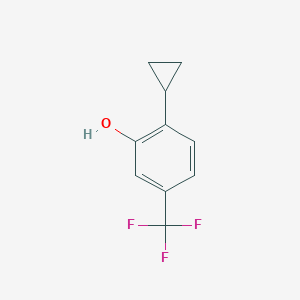
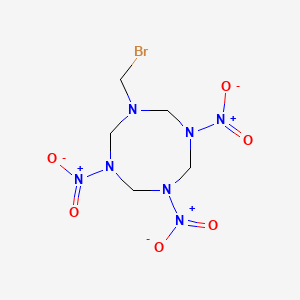
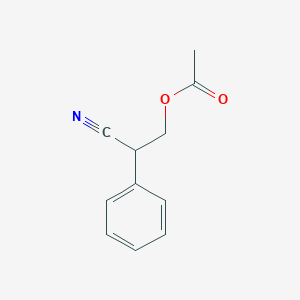
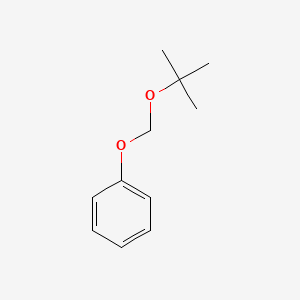
![6-methoxyspiro[1-benzofuran-3,3'-indol]-2'(1'H)-one](/img/structure/B8354743.png)
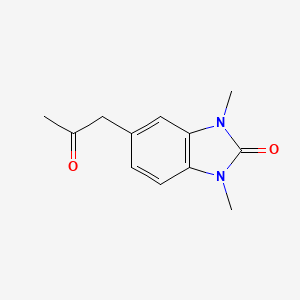
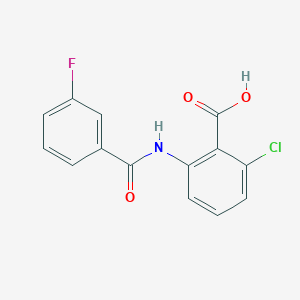
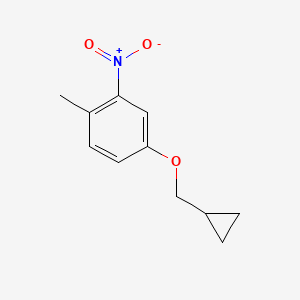
![1-[2-[1-(2,6-Dichlorophenyl)ethylamino]phenyl]ethanone](/img/structure/B8354764.png)
